molecular formula C9H10N2O B122379 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine CAS No. 144265-71-4

5-Ethyl-3-methylisoxazolo[4,5-b]pyridine

Cat. No. B122379
CAS RN: 144265-71-4
M. Wt: 162.19 g/mol
InChI Key: UDHMKVFLYZIZRE-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylisoxazolo[4,5-b]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of isoxazolopyridines, which have been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine is not fully understood. However, it has been suggested that this compound acts on the GABAergic system, which is involved in the regulation of neuronal excitability. Specifically, it has been proposed that 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine enhances the activity of GABA receptors, leading to a decrease in neuronal excitability and subsequent anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
5-Ethyl-3-methylisoxazolo[4,5-b]pyridine has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been found to decrease seizure activity and increase the threshold for seizure induction. Additionally, it has been shown to reduce anxiety-like behavior and produce analgesic effects in response to painful stimuli.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine is its potential use in the treatment of epilepsy, anxiety disorders, and pain management. Additionally, this compound has been found to be relatively safe and well-tolerated in animal models. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine.

Future Directions

There are several future directions for research on 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine. One area of focus could be the development of novel analogs of this compound with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine and its potential therapeutic applications. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans could provide valuable insights into its safety and efficacy.

Synthesis Methods

The synthesis of 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine involves the reaction of 3-methyl-4-nitropyridine N-oxide with ethyl acetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate and acetic anhydride to yield 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine. This synthetic route has been optimized to provide high yields and purity of the final product.

Scientific Research Applications

5-Ethyl-3-methylisoxazolo[4,5-b]pyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant activity in animal models, suggesting its potential use in the treatment of epilepsy. Additionally, this compound has been shown to have anxiolytic and analgesic effects, indicating its potential use in the treatment of anxiety disorders and pain management.

properties

CAS RN

144265-71-4

Product Name

5-Ethyl-3-methylisoxazolo[4,5-b]pyridine

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-ethyl-3-methyl-[1,2]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C9H10N2O/c1-3-7-4-5-8-9(10-7)6(2)11-12-8/h4-5H,3H2,1-2H3

InChI Key

UDHMKVFLYZIZRE-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C=C1)ON=C2C

Canonical SMILES

CCC1=NC2=C(C=C1)ON=C2C

synonyms

Isoxazolo[4,5-b]pyridine, 5-ethyl-3-methyl- (9CI)

Origin of Product

United States

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